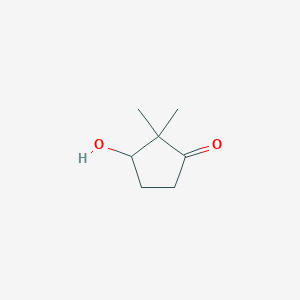

3-Hydroxy-2,2-dimethylcyclopentanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C7H12O2 |

|---|---|

Molecular Weight |

128.17 g/mol |

IUPAC Name |

3-hydroxy-2,2-dimethylcyclopentan-1-one |

InChI |

InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3 |

InChI Key |

XVHMBUPUDJIIOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(CCC1=O)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Hydroxy-2,2-dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Hydroxy-2,2-dimethylcyclopentanone, a valuable chiral building block in organic synthesis. The document details three primary methodologies: asymmetric transfer hydrogenation, biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast), and the Corey-Bakshi-Shibata (CBS) reduction. For each method, a thorough experimental protocol is provided, accompanied by quantitative data on reagents, conditions, yields, and enantioselectivity. Additionally, this guide includes visual representations of the synthetic workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound is a chiral ketone derivative of significant interest in the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1] Its stereocenter and functional groups make it a versatile synthon for the construction of intricate molecular architectures. The efficient and stereoselective synthesis of this compound is therefore of considerable importance. This guide explores and details the most effective methods for its preparation.

Synthetic Methodologies

Three principal methods for the synthesis of this compound are presented, each offering distinct advantages in terms of enantioselectivity, scalability, and reaction conditions. All three methods utilize the common starting material, 2,2-dimethylcyclopentane-1,3-dione.

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful tool for the enantioselective reduction of prochiral ketones.[2] For the synthesis of this compound, the mono-reduction of 2,2-dimethylcyclopentane-1,3-dione is effectively catalyzed by ruthenium complexes bearing chiral diamine ligands, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine).[2] This method offers high yields and excellent enantioselectivity.[2]

Materials:

-

2,2-dimethylcyclopentane-1,3-dione

-

[RuCl(p-cymene)((S,S)-TsDPEN)] catalyst

-

Formic acid (HCOOH)

-

Triethylamine (B128534) (NEt3)

-

Dichloromethane (CH2Cl2), anhydrous

-

Sodium bicarbonate (NaHCO3), saturated aqueous solution

-

Magnesium sulfate (B86663) (MgSO4), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexane

Procedure:

-

To a solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) in anhydrous dichloromethane, add the [RuCl(p-cymene)((S,S)-TsDPEN)] catalyst (0.01 eq).

-

Add a 5:2 mixture of formic acid and triethylamine (2.5 eq of formic acid).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Upon completion (monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford (S)-3-Hydroxy-2,2-dimethylcyclopentanone.

Biocatalytic Reduction with Saccharomyces cerevisiae

The use of whole-cell biocatalysts, such as baker's yeast (Saccharomyces cerevisiae), provides an environmentally benign and highly enantioselective method for the reduction of prochiral ketones.[2] This method has been reported to produce (S)-3-Hydroxy-2,2-dimethylcyclopentanone from 2,2-dimethylcyclopentane-1,3-dione with high enantiomeric excess.[2]

Materials:

-

2,2-dimethylcyclopentane-1,3-dione

-

Saccharomyces cerevisiae (baker's yeast), dry

-

Tap water

-

Celite®

-

Ethyl acetate (EtOAc)

-

Sodium chloride (NaCl)

Procedure:

-

In a flask, dissolve sucrose (e.g., 15 g) in warm tap water (e.g., 100 mL).

-

Add dry baker's yeast (e.g., 5 g) to the sucrose solution and stir at 30 °C for 30 minutes to activate the yeast.

-

Add 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) to the fermenting yeast mixture.

-

Stir the reaction mixture vigorously at room temperature for 48-72 hours.

-

Monitor the reaction progress by TLC or GC analysis.

-

Upon completion, add Celite® to the mixture and filter through a pad of Celite® to remove the yeast cells.

-

Wash the filter cake with ethyl acetate.

-

Saturate the filtrate with sodium chloride and extract with ethyl acetate (3 x).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield (S)-3-Hydroxy-2,2-dimethylcyclopentanone.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established method for the enantioselective reduction of ketones using a chiral oxazaborolidine catalyst and a stoichiometric borane (B79455) source.[3][4] This method can be applied to the mono-reduction of 2,2-dimethylcyclopentane-1,3-dione to furnish the corresponding hydroxyketone with high enantioselectivity.[2]

Materials:

-

2,2-dimethylcyclopentane-1,3-dione

-

(S)-2-Methyl-CBS-oxazaborolidine solution (e.g., 1 M in toluene)

-

Borane-tetrahydrofuran complex solution (BH3·THF, e.g., 1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (B129727) (MeOH)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)

-

Ethyl acetate (EtOAc)

-

Sodium chloride (NaCl), saturated aqueous solution (brine)

-

Magnesium sulfate (MgSO4), anhydrous

Procedure:

-

To a solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous THF at 0 °C, add borane-THF complex (0.6 eq) dropwise.

-

Stir the mixture for 15 minutes at 0 °C.

-

Cool the mixture to -78 °C and add a solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 eq) in anhydrous THF dropwise over 30 minutes.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.

-

Upon completion, quench the reaction by the slow, dropwise addition of methanol at -78 °C.

-

Allow the mixture to warm to room temperature and then add 1 M HCl.

-

Extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give (S)-3-Hydroxy-2,2-dimethylcyclopentanone.

Data Presentation

The following table summarizes the quantitative data for the described synthetic methods.

| Method | Catalyst/Reagent | Starting Material | Product | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Transfer Hydrogenation | [RuCl(p-cymene)((S,S)-TsDPEN)] / HCOOH:NEt3 | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | >95[2] | 98[2] |

| Biocatalytic Reduction | Saccharomyces cerevisiae (Baker's Yeast) / Sucrose | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | 74[2] | 99[2] |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine / BH3·THF | 2,2-dimethylcyclopentane-1,3-dione | (S)-3-Hydroxy-2,2-dimethylcyclopentanone | 51-72[2] | 83-96[2] |

Mandatory Visualizations

The following diagrams illustrate the workflows of the described synthetic methodologies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Chemical Properties of 3-Hydroxy-2,2-dimethylcyclopentanone

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical and Physical Properties

This compound is a derivative of cyclopentanone (B42830) featuring a hydroxyl group at the 3-position and two methyl groups at the 2-position.[1] Its chemical structure, containing both a ketone and an alcohol functional group, makes it a versatile intermediate in organic synthesis.[1]

Identification and Structure

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1][2] |

| Synonyms | This compound | [2] |

| CAS Number | 59159-05-6 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Canonical SMILES | CC1(C(CCC1=O)O)C | [1] |

| InChI | InChI=1S/C7H12O2/c1-7(2)5(8)3-4-6(7)9/h5,8H,3-4H2,1-2H3 | [1] |

| InChI Key | XVHMBUPUDJIIOX-UHFFFAOYSA-N | [1] |

Physicochemical Data

Experimentally determined physical properties for this compound are not widely reported in the available literature. The following table includes computed and predicted data.

| Property | Value | Source & Notes |

| Appearance | Typically a colorless liquid | [1] |

| Boiling Point | 208.8 ± 33.0 °C | Predicted |

| Density | 1.062 ± 0.06 g/cm³ | Predicted |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

| XLogP3-AA | 0.3 | Computed by XLogP3 3.0[2] |

| Hydrogen Bond Donor Count | 1 | Computed by Cactvs[2] |

| Hydrogen Bond Acceptor Count | 2 | Computed by Cactvs[2] |

| Rotatable Bond Count | 1 | Computed by Cactvs[2] |

Spectroscopic Data

| Spectroscopy | Feature | Wavenumber (cm⁻¹) |

| Infrared (IR) | C=O (ketone) stretch | ~1725 |

| Infrared (IR) | O-H (alcohol) stretch | ~3435 |

Chemical Reactivity and Synthesis

The reactivity of this compound is dictated by its ketone and secondary alcohol functional groups. The hydroxyl group can act as a nucleophile, while the carbonyl group is electrophilic.[1] The gem-dimethyl groups at the adjacent position introduce steric hindrance, which can influence the stereochemical outcome of reactions.[1]

Key Chemical Reactions

This compound can undergo several key transformations:

-

Oxidation: The secondary hydroxyl group can be oxidized to a ketone, yielding 2,2-dimethylcyclopentane-1,3-dione. Common oxidizing agents for this transformation include chromium-based reagents (e.g., PCC, PDC) or milder conditions like Swern or Dess-Martin oxidation.[1]

-

Reduction: The ketone functionality can be reduced to a secondary alcohol, forming 2,2-dimethylcyclopentane-1,3-diol. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1]

-

Substitution: The hydroxyl group can be converted into a better leaving group (e.g., tosylate, mesylate) and subsequently displaced by a nucleophile in an Sₙ2 reaction.[1]

Caption: Key chemical reactions of this compound.

Experimental Protocols

Detailed experimental procedures for the synthesis of this compound are not extensively published. However, a well-documented protocol for the asymmetric reduction of a similar substrate, 2,2-dimethylcyclohexane-1,3-dione (B1297611), using baker's yeast provides a valuable representative methodology.[3]

Representative Synthesis: Asymmetric Reduction of a Prochiral Diketone

This protocol describes the synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, which serves as an excellent model for the synthesis of chiral hydroxy ketones from their corresponding diketones.[3]

Reaction: 2,2-dimethylcyclohexane-1,3-dione → (S)-3-Hydroxy-2,2-dimethylcyclohexanone

Materials and Equipment:

-

5-L, three-necked, round-bottomed flask

-

Mechanical stirrer, thermometer, air-reflux condenser

-

2,2-dimethylcyclohexane-1,3-dione (15 g, 0.107 mol)

-

Sucrose (B13894) (450 g)

-

Dry baker's yeast (200 g)

-

95% Ethanol

-

0.2% Triton X-100 solution

-

Diethyl ether

-

Celite

-

Ethyl acetate (B1210297)

-

Sodium chloride

-

Silica (B1680970) gel for chromatography

Procedure:

-

Fermentation Setup: A mixture of 3 L of tap water and 450 g of sucrose is stirred at 30°C in the 5-L flask. Dry baker's yeast (200 g) is added, and the fermenting mixture is stirred for 10 minutes.[3]

-

Substrate Addition: A solution of 2,2-dimethylcyclohexane-1,3-dione (15 g) in 95% ethanol (30 mL) and 0.2% Triton X-100 (120 mL) is added portionwise to the fermenting yeast mixture.[3]

-

Reduction: The mixture is stirred at 30°C for 40–48 hours.[3]

-

Workup: Diethyl ether (~200 mL) and Celite (~50 g) are added, and the mixture is left to stand overnight. The mixture is then filtered through a pad of Celite. The filter cake is washed with ethyl acetate.[3]

-

Extraction: The combined filtrate is saturated with sodium chloride and extracted four times with 100 mL of ethyl acetate. The combined organic extracts are dried over anhydrous magnesium sulfate (B86663) and filtered.[3]

-

Purification: The solvent is removed by rotary evaporation. The residue is purified by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient to yield the product.[3]

Caption: General workflow for the synthesis of a hydroxy ketone via yeast reduction.

Biological Activity Context

While this compound is primarily known as a synthetic intermediate, the cyclopentanone scaffold is present in various biologically active molecules.[1][4] Research into related compounds can provide insights into potential applications.

Anti-Melanogenesis and Anti-Wrinkle Activities of a Related Cyclopentanone

A study on (2E,5E)-2,5-Bis(3-hydroxy-4-methoxybenzylidene)cyclopentanone (BHCP), a structurally related cyclopentanone derivative, has demonstrated its potential in dermatology. BHCP was shown to inhibit tyrosinase, a key enzyme in melanin (B1238610) synthesis.[5]

The proposed mechanism involves the downregulation of the Microphthalmia-associated transcription factor (MITF). This occurs through the inhibition of the cyclic AMP (cAMP) and p38/JNK signaling pathways, which are typically activated by the α-melanocyte-stimulating hormone (α-MSH).[5]

Caption: Signaling pathway inhibited by a related cyclopentanone derivative (BHCP).

Summary and Outlook

This compound is a valuable chiral building block in synthetic organic chemistry. While comprehensive experimental data on its physical properties are sparse, its chemical reactivity is well-understood and allows for its use in the synthesis of more complex molecules.[1] The biological activities of structurally related cyclopentanone derivatives suggest that this class of compounds may hold potential for applications in medicinal chemistry and drug development, warranting further investigation.[1][5]

References

An In-depth Technical Guide to the Physical Properties of 3-Hydroxy-2,2-dimethylcyclopentanone

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 3-Hydroxy-2,2-dimethylcyclopentanone. Due to the compound's primary role as a chemical intermediate in organic synthesis, particularly in pharmaceutical research, publicly available experimental data on its physical characteristics are limited.[1] This document compiles available computed data and outlines standard experimental protocols for the determination of key physical properties.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. It is important to note that much of the quantitative data is derived from computational models, as indicated.

| Property | Value | Source |

| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Appearance | Colorless liquid (presumed) | [1] |

| Boiling Point | Not extensively documented. Expected to be in line with similar cyclic ketones. | [1] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); limited solubility in water. | [1] |

| Calculated LogP | 0.3 | [2] |

| Storage Temperature | 0-8 °C |

Experimental Protocols for Physical Property Determination

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic constant at a given pressure and can be used as an indicator of purity. A common and effective method for determining the boiling point of a small sample is the Thiele tube method.

Experimental Protocol: Thiele Tube Method

-

Sample Preparation: A small amount of the liquid sample (a few milliliters) is placed into a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the heat is distributed evenly.

-

Heating: The Thiele tube is gently heated at the side arm. As the temperature rises, air trapped in the capillary tube will expand and be expelled, seen as a slow stream of bubbles.

-

Observation: Heating is continued until a steady and rapid stream of bubbles emerges from the capillary tube. At this point, the heat source is removed.

-

Boiling Point Determination: The liquid will begin to cool. The temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the sample equals the atmospheric pressure.

-

Verification: For accuracy, the procedure should be repeated, and the average of the consistent readings should be taken. The atmospheric pressure should also be recorded, as boiling point is pressure-dependent.

Determination of Density

Density is the mass of a substance per unit volume and is a fundamental physical property. For a liquid, it can be determined accurately using a pycnometer or more simply by measuring the mass of a known volume.

Experimental Protocol: Mass and Volume Measurement

-

Apparatus: A calibrated volumetric flask or a graduated cylinder and an analytical balance are required.

-

Mass of Empty Container: The mass of a clean, dry volumetric flask (e.g., 10 mL) is accurately measured on an analytical balance.

-

Filling the Container: The liquid sample is carefully added to the volumetric flask up to the calibration mark. A pipette can be used for precise addition.

-

Mass of Filled Container: The mass of the volumetric flask containing the liquid sample is measured.

-

Calculation: The mass of the liquid is determined by subtracting the mass of the empty flask from the mass of the filled flask. The density is then calculated by dividing the mass of the liquid by its known volume.

-

Density (ρ) = (Mass of filled flask - Mass of empty flask) / Volume of flask

-

-

Temperature Control: The temperature of the liquid should be recorded as density is temperature-dependent. The measurement should be repeated to ensure accuracy.

Determination of Melting Point

Although this compound is presumed to be a liquid at room temperature, a melting point determination would be relevant if it were a solid or to determine its freezing point. The melting point is the temperature at which a solid turns into a liquid. For a pure crystalline solid, this occurs over a narrow temperature range.

Experimental Protocol: Capillary Method using a Melting Point Apparatus

-

Sample Preparation: A small amount of the solid sample is finely powdered. The open end of a capillary tube is tapped into the powder to collect a small amount of the sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, to a height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus.

-

Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to get a rough estimate.

-

Slow Heating: A fresh sample is heated to a temperature about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C per minute.

-

Observation and Recording: The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the start of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range should be narrow (0.5-2 °C).

References

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylcyclopentanone

This technical guide provides a comprehensive overview of 3-hydroxy-2,2-dimethylcyclopentanone, a versatile chemical intermediate. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, structure, and synthesis.

Chemical Identity and Structure

The nomenclature and structural details of this compound are fundamental to understanding its chemical behavior.

IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1][2]

Synonyms: this compound[2]

Chemical Structure:

The molecular structure consists of a five-membered cyclopentanone (B42830) ring with two methyl groups attached to the second carbon atom (C-2) and a hydroxyl group at the third carbon atom (C-3).

Image Caption: 2D chemical structure of 3-hydroxy-2,2-dimethylcyclopentan-1-one.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is presented in the table below. This data is crucial for its application in chemical synthesis and analysis.

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][2] |

| Boiling Point (Predicted) | 208.8 ± 33.0 °C | [3] |

| Density (Predicted) | 1.062 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 14.20 ± 0.20 | [3] |

| Canonical SMILES | CC1(C(CCC1=O)O)C | [1] |

| InChI Key | XVHMBUPUDJIIOX-UHFFFAOYSA-N | [1] |

| Appearance | Typically a colorless liquid | [1] |

| Solubility | Soluble in organic solvents like ethanol (B145695) and ether; limited solubility in water. | [1] |

Experimental Protocols: Synthesis Methodologies

The synthesis of this compound can be achieved through various chemical transformations. The primary methods reported in the literature are outlined below.

Hydroxylation of 2,2-dimethylcyclopentanone (B1329810)

This method involves the direct introduction of a hydroxyl group onto the cyclopentanone ring.

-

Principle: The precursor, 2,2-dimethylcyclopentanone, is treated with an oxidizing agent under controlled conditions to introduce a hydroxyl group at the C-3 position.

-

Reagents: Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃).[1]

-

General Procedure:

-

Dissolve 2,2-dimethylcyclopentanone in a suitable organic solvent.

-

Cool the reaction mixture in an ice bath.

-

Slowly add the oxidizing agent while maintaining the temperature.

-

Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, quench the reaction and work up the mixture to isolate the crude product.

-

Purify the product using column chromatography or distillation.

-

Asymmetric Transfer Hydrogenation

This enantioselective method is employed to produce chiral this compound from a prochiral precursor.

-

Principle: The enantioselective reduction of the prochiral diketone, 2,2-dimethylcyclopentane-1,3-dione, yields the chiral hydroxy ketone.[4]

-

Catalysts: Ruthenium-based catalysts, particularly those with TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands, have shown high efficacy.[4]

-

Hydrogen Donor: Isopropanol or formic acid can be used as the source of hydrogen.[4]

-

General Procedure:

-

In an inert atmosphere, dissolve the 2,2-dimethylcyclopentane-1,3-dione and the ruthenium catalyst in a suitable solvent.

-

Add the hydrogen donor (e.g., isopropanol).

-

Heat the reaction mixture to the desired temperature and stir for the required duration.

-

Monitor the conversion and enantiomeric excess using chiral High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, remove the solvent under reduced pressure.

-

Purify the resulting this compound by column chromatography.

-

Visualizations

The following diagrams illustrate the logical workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

This guide provides a foundational understanding of this compound for its application in research and development. For specific experimental details and safety precautions, it is essential to consult peer-reviewed literature and material safety data sheets.

References

An In-depth Technical Guide to the Stereochemistry of 3-Hydroxy-2,2-dimethylcyclopentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-2,2-dimethylcyclopentanone is a chiral ketone of interest in synthetic organic chemistry and drug discovery. Its stereochemistry plays a crucial role in its potential biological activity and applications as a chiral building block. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its synthesis, stereoisomers, and methods for stereochemical analysis. Due to the limited availability of specific experimental data for this exact molecule, this guide leverages detailed protocols and data from the closely related analogue, (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, to provide illustrative and practical insights.

Introduction to the Stereochemistry of this compound

This compound possesses a single chiral center at the carbon atom bearing the hydroxyl group (C3). This gives rise to a pair of enantiomers: (R)-3-Hydroxy-2,2-dimethylcyclopentanone and (S)-3-Hydroxy-2,2-dimethylcyclopentanone. The spatial arrangement of the hydroxyl group in these enantiomers can lead to significantly different interactions with other chiral molecules, such as biological receptors or chiral catalysts. Therefore, the stereoselective synthesis and characterization of each enantiomer are of paramount importance for its application in medicinal chemistry and materials science.[1]

The 2,2-dimethyl substitution pattern locks the conformation of the cyclopentanone (B42830) ring, influencing the steric environment around the stereocenter and adjacent functional groups. This structural feature can be exploited in stereoselective reactions to achieve high levels of asymmetric induction.

Stereoisomers of this compound

The two enantiomers of this compound are non-superimposable mirror images of each other.

-

(R)-3-Hydroxy-2,2-dimethylcyclopentanone

-

(S)-3-Hydroxy-2,2-dimethylcyclopentanone

The absolute configuration is assigned based on the Cahn-Ingold-Prelog priority rules. The development of synthetic routes that selectively produce one enantiomer over the other is a key focus in the study of this molecule.

Stereoselective Synthesis: An Illustrative Example

Experimental Protocol: Asymmetric Reduction of 2,2-Dimethylcyclohexane-1,3-dione[2]

This protocol details the synthesis of (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone using baker's yeast.

Materials:

-

Sucrose

-

Dry baker's yeast

-

Triton X-100 (0.2% solution)

-

Ethyl acetate (B1210297)

-

Hexane

-

Silica (B1680970) gel for column chromatography

-

Anhydrous magnesium sulfate

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a 5-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, combine 3 L of tap water and 450 g of sucrose.

-

Stir the mixture at 30°C and add 200 g of dry baker's yeast.

-

Allow the fermentation to proceed for 10 minutes with stirring.

-

Dissolve 15 g (0.107 mol) of 2,2-dimethylcyclohexane-1,3-dione in 30 mL of 95% ethanol and 120 mL of 0.2% Triton X-100. Add this solution portionwise to the fermenting yeast mixture.

-

Stir the reaction mixture at 30°C for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, add Celite to the mixture and filter through a Büchner funnel. Wash the filter cake with ethyl acetate.

-

Separate the organic layer from the filtrate and extract the aqueous layer three times with ethyl acetate.

-

Combine all organic extracts, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (S)-3-hydroxy-2,2-dimethylcyclohexanone.

Characterization of Stereoisomers

The characterization of the individual stereoisomers and the determination of enantiomeric purity are crucial steps. Key analytical techniques include polarimetry, chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Quantitative Data

The following table summarizes key quantitative data for the stereoisomers of the analogue, (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, which can be considered indicative for the cyclopentanone derivative.

| Parameter | Value | Method | Reference |

| Specific Rotation [α]D21 | +23.0° (c 2.0, CHCl3) | Polarimetry | [2] |

| Enantiomeric Excess (ee) | 98-99% | Chiral HPLC | [2] |

| Boiling Point | 85–87°C at 3.7 mmHg | Distillation | [2] |

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating enantiomers and determining the enantiomeric excess of a chiral compound. For the analogue (S)-(+)-3-Hydroxy-2,2-dimethylcyclohexanone, the optical purity was determined after derivatization to its (S)-α-methoxy-α-trifluoromethylphenylacetate (MTPA) ester.[2]

Illustrative HPLC Protocol for MTPA Ester: [2]

-

Column: Nucleosil® 50-5, 25 cm × 4.6 mm

-

Mobile Phase: Hexane:THF = 30:1

-

Flow Rate: 1.03 mL/min

-

Detection: UV at 256 nm

-

Retention Times: 35.6 min (major enantiomer), 29.6 min (minor enantiomer)

Logical Relationships and Workflows

The following diagrams illustrate the key concepts and workflows described in this guide.

References

An In-depth Technical Guide to the Synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one

This technical guide provides a comprehensive overview of the primary synthetic routes to (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one, a valuable chiral building block in the synthesis of various natural products and pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and workflow visualizations.

Introduction

(3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one is a chiral ketone of significant interest in organic synthesis. Its stereodefined structure makes it a crucial intermediate for the enantioselective synthesis of complex molecules. Several methodologies have been developed to produce this compound in high enantiomeric purity, primarily involving the asymmetric reduction of the prochiral precursor, 2,2-dimethylcyclopentane-1,3-dione. This guide will detail four key synthetic strategies: Asymmetric Transfer Hydrogenation (ATH), Corey-Bakshi-Shibata (CBS) Reduction, Microbial Reduction using Saccharomyces cerevisiae, and Lipase-Catalyzed Desymmetrization.

Synthetic Routes and Methodologies

The enantioselective synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one from 2,2-dimethylcyclopentane-1,3-dione can be achieved through several efficient methods. Each approach offers distinct advantages in terms of enantioselectivity, yield, and operational simplicity.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a powerful technique for the enantioselective reduction of ketones. This method typically employs a transition metal catalyst, a chiral ligand, and a hydrogen donor. For the synthesis of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one, ruthenium-based catalysts with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands have proven to be highly effective.[1]

Experimental Protocol: Asymmetric Transfer Hydrogenation using (S,S)-Ru-TsDPEN

-

Catalyst Preparation (in situ):

-

In a Schlenk flask, under an inert atmosphere (e.g., argon), combine [RuCl₂(p-cymene)]₂ (1 equivalent) and (S,S)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN) (2.2 equivalents).

-

Add anhydrous, degassed isopropanol (B130326) to the flask.

-

Stir the mixture at room temperature until a clear, colored solution is formed, indicating the formation of the active monomeric catalyst, [RuCl((S,S)-TsDPEN)(p-cymene)].

-

-

Reduction Reaction:

-

In a separate flask, dissolve 2,2-dimethylcyclopentane-1,3-dione (1.0 g) in anhydrous, degassed isopropanol.

-

Add the freshly prepared catalyst solution to the substrate solution. The substrate-to-catalyst ratio (S/C) can range from 100 to 1000.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography.

-

-

Hydrogen Donor Alternatives: A mixture of formic acid and triethylamine (B128534) (5:2 azeotrope) in a solvent like dichloromethane (B109758) can also be used as the hydrogen source.

Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a widely used method for the enantioselective reduction of prochiral ketones to chiral alcohols.[2][3][4] This reaction utilizes a chiral oxazaborolidine catalyst, which coordinates with a borane (B79455) reducing agent to facilitate a highly face-selective hydride transfer.[2][3][5]

Experimental Protocol: Corey-Bakshi-Shibata Reduction

-

To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.1 to 1.0 equivalents) in anhydrous tetrahydrofuran (B95107) (THF), add borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 to 1.5 equivalents) dropwise at 0 °C under an inert atmosphere.

-

After stirring for 15 minutes at 0 °C, cool the mixture to -78 °C.

-

A solution of 2,2-dimethylcyclopentane-1,3-dione (1.0 equivalent) in anhydrous THF is added dropwise to the catalyst mixture.

-

Stir the reaction mixture at -78 °C for several hours, monitoring the progress by TLC.

-

Once the reaction is complete, quench the reaction by the slow addition of methanol (B129727).

-

Allow the mixture to warm to room temperature and then remove the solvent under reduced pressure.

-

The crude product is purified by silica gel column chromatography.

Microbial Reduction with Saccharomyces cerevisiae (Baker's Yeast)

Biocatalytic reductions offer an environmentally friendly and often highly selective alternative to traditional chemical methods. Saccharomyces cerevisiae, commonly known as baker's yeast, contains oxidoreductase enzymes capable of asymmetrically reducing ketones.[6]

Experimental Protocol: Microbial Reduction with Saccharomyces cerevisiae

-

In a flask, dissolve sucrose (B13894) (e.g., 30 g) in tap water (e.g., 100 mL).

-

Add dry baker's yeast (e.g., 3.5 g) to the sucrose solution and stir the mixture at room temperature for about 1 hour to initiate fermentation.

-

Add 2,2-dimethylcyclopentane-1,3-dione (e.g., 1.0 g) to the fermenting yeast culture.

-

Stir the mixture vigorously at room temperature for 24-48 hours. The progress of the reduction can be monitored by TLC or GC analysis of an extracted aliquot.

-

Upon completion, add a filter aid (e.g., Celite) to the mixture and filter through a Büchner funnel to remove the yeast cells.

-

Saturate the filtrate with sodium chloride and extract with an organic solvent such as ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Lipase-Catalyzed Desymmetrization

Enzymatic desymmetrization of a prochiral precursor is an elegant strategy for obtaining enantiomerically pure compounds. In the context of (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one synthesis, this can be envisioned as a two-step process involving the formation of a diol followed by a selective acylation catalyzed by a lipase (B570770), such as Candida antarctica lipase B (CALB).[7]

Experimental Protocol: Lipase-Catalyzed Desymmetrization (via diol)

-

Step 1: Reduction to meso-diol

-

Reduce 2,2-dimethylcyclopentane-1,3-dione to the corresponding meso-2,2-dimethylcyclopentane-1,3-diol using a non-selective reducing agent like sodium borohydride (B1222165) in an appropriate solvent (e.g., methanol or ethanol).

-

Work up the reaction and purify the diol.

-

-

Step 2: Enantioselective Acylation

-

Dissolve the meso-2,2-dimethylcyclopentane-1,3-diol in an organic solvent (e.g., tetrahydrofuran or toluene).

-

Add an acyl donor, such as vinyl acetate.

-

Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).

-

Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

-

Once approximately 50% conversion is reached, filter off the enzyme.

-

Remove the solvent under reduced pressure.

-

Separate the resulting monoacetate from the unreacted diol by column chromatography.

-

Hydrolyze the monoacetate to obtain (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one.

-

Data Presentation

The following tables summarize the quantitative data for the different synthetic methods.

Table 1: Comparison of Synthetic Routes to (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one

| Method | Catalyst/Enzyme | Reducing Agent/Acyl Donor | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

| Asymmetric Transfer Hydrogenation | (S,S)-Ru-TsDPEN | Isopropanol | Isopropanol | Room Temp. | >95 | >98 |

| Corey-Bakshi-Shibata Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -78 | 70-85 | 90-96 |

| Microbial Reduction | Saccharomyces cerevisiae | Glucose (in situ NADH) | Water | Room Temp. | 60-75 | >99 |

| Lipase-Catalyzed Desymmetrization | Candida antarctica lipase B (CALB) | Vinyl Acetate | THF/Toluene | Room Temp. | ~45* | >98 |

*Yield refers to the theoretical maximum of 50% for kinetic resolution, followed by subsequent hydrolysis.

Purification and Analysis

Purification by Column Chromatography

The crude (3S)-3-hydroxy-2,2-dimethylcyclopentan-1-one is typically purified by silica gel column chromatography.

-

Stationary Phase: Silica gel (60 Å, 230-400 mesh).

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing to 30:70) is commonly used. The optimal solvent system should be determined by TLC, aiming for an Rf value of approximately 0.3 for the product.

-

Procedure:

-

Pack a glass column with a slurry of silica gel in the initial, least polar mobile phase.

-

Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with the mobile phase, collecting fractions.

-

Monitor the fractions by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Determination of Enantiomeric Excess by Chiral HPLC

The enantiomeric excess of the final product is determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

-

Chiral Stationary Phase: Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H or Chiralpak AD), are often effective.[8]

-

Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase for normal-phase chiral HPLC. The ratio may need to be optimized for baseline separation of the enantiomers. For basic compounds, a small amount of an amine modifier (e.g., diethylamine) may be added, while for acidic compounds, an acidic modifier (e.g., trifluoroacetic acid) can be used.[8]

-

Detection: UV detection at a wavelength where the ketone chromophore absorbs (typically around 210-220 nm).

-

Procedure:

-

Dissolve a small sample of the purified product in the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100.

-

Mandatory Visualization

Asymmetric Transfer Hydrogenation Workflow

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Corey-Bakshi-Shibata Reduction Workflow

Caption: Workflow for Corey-Bakshi-Shibata Reduction.

Microbial Reduction Workflow

Caption: Workflow for Microbial Reduction.

General Purification and Analysis Workflow

Caption: General Purification and Analysis Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. internationaljournalssrg.org [internationaljournalssrg.org]

- 8. chromatographyonline.com [chromatographyonline.com]

In-depth Technical Guide: 3-Hydroxy-2,2-dimethylcyclopentanone

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of 3-Hydroxy-2,2-dimethylcyclopentanone, a versatile chemical intermediate. While direct research into its specific mechanism of action in a biological context is limited, this guide synthesizes available information on its chemical properties, reactivity, and its role as a building block in the synthesis of pharmacologically active compounds. The focus remains on its established utility in chemical synthesis rather than a defined biological mechanism of action, which is currently not well-documented in scientific literature.

Chemical and Physical Properties

This compound is a derivative of cyclopentanone, featuring a hydroxyl group at the third position and two methyl groups at the second position of the cyclopentane (B165970) ring.[1] Its chemical structure lends it specific reactivity, primarily centered around the hydroxyl and ketone functional groups.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| IUPAC Name | 3-hydroxy-2,2-dimethylcyclopentan-1-one | [1] |

| Appearance | Typically a colorless liquid | [1] |

Mechanism of Action and Biological Activity

Currently, there is a notable lack of published research detailing a specific biological mechanism of action for this compound itself. The available information points to its primary role as a chemical intermediate and a building block in the synthesis of more complex molecules with potential therapeutic applications.[1][2]

While direct biological activity is not established, its structural motifs are found in various natural products and pharmacologically active compounds.[2][3] For instance, it has been used in the synthesis of pyrrolopyridazine Janus kinase (JAK) 3 inhibitors, which are investigated for the treatment of inflammatory and autoimmune diseases.[4] The JAK-STAT signaling pathway is crucial for cytokine signaling, and its inhibition can modulate immune responses.[4]

The potential biological activity of compounds derived from this compound is an area of ongoing exploration in medicinal chemistry.[1]

Chemical Reactivity and Synthesis

The reactivity of this compound is characterized by its two functional groups:

-

Hydroxyl Group: This group acts as a nucleophile, allowing for substitution reactions. It can also be oxidized to a ketone.[1]

-

Ketone Group: The carbonyl group can undergo reduction to a secondary alcohol.

This dual functionality makes it a valuable synthon in organic synthesis.

Key Chemical Reactions

-

Oxidation: The hydroxyl group can be oxidized using agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃) to yield the corresponding dione.[1]

-

Reduction: The ketone can be reduced using reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] Enantioselective mono-reduction of the precursor 2,2-dimethylcyclopentane-1,3-dione using ruthenium TsDPEN complexes has been shown to produce (S)-3-hydroxy-2,2-dimethylcyclopentanone in high yield and enantiomeric excess.[2][5]

-

Substitution: The hydroxyl group can be replaced by other functional groups through nucleophilic substitution reactions.[1]

Synthesis of this compound

Several methods for the synthesis of this compound have been reported:

-

Asymmetric Transfer Hydrogenation: A highly efficient method involves the enantioselective mono-reduction of 2,2-dimethylcyclopentane-1,3-dione using ruthenium-based catalysts.[2][5]

-

Yeast Reduction: Saccharomyces cerevisiae has been used for the reduction of the corresponding 1,3-dione to yield (S)-3-hydroxy-2,2-dimethylcyclopentanone with high enantiomeric excess.[5][6]

Experimental Protocols

Enantioselective Mono-reduction of 2,2-dimethylcyclopentane-1,3-dione

This protocol is based on the work described by Kreutziger et al. (2023).[2][5]

Materials:

-

2,2-dimethylcyclopentane-1,3-dione

-

(S,S)-RuCl(p-cymene)(TsDPEN) catalyst ((S,S)-4a)

-

Isopropanol or Formic acid/Dichloromethane

-

Inert atmosphere (e.g., Argon)

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve 2,2-dimethylcyclopentane-1,3-dione in the chosen solvent (isopropanol or dichloromethane).

-

Add the (S,S)-RuCl(p-cymene)(TsDPEN) catalyst (low loadings are reported to be effective).

-

If using formic acid in dichloromethane, add the formic acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

-

Upon completion, quench the reaction and perform an appropriate work-up to isolate the product.

-

Purify the crude product, for example, by column chromatography, to obtain (S)-3-hydroxy-2,2-dimethylcyclopentanone.

Logical Relationships and Workflows

The following diagram illustrates the role of this compound as a synthetic intermediate.

Caption: Synthetic pathway and application of this compound.

Conclusion

This compound is a valuable chiral building block in organic synthesis. While its own biological mechanism of action is not a subject of current research, its utility in the construction of complex and pharmacologically relevant molecules is well-established. Future research may uncover direct biological activities, but for now, its primary significance lies in the field of synthetic and medicinal chemistry as a versatile intermediate. Researchers and drug development professionals can leverage its reactivity to access novel chemical entities with potential therapeutic value.

References

- 1. Buy this compound (EVT-8753089) [evitachem.com]

- 2. Recent Publications — Chair of Organic Chemistry I — TU Dresden [tu-dresden.de]

- 3. researchgate.net [researchgate.net]

- 4. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 5. arkat-usa.org [arkat-usa.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

An In-depth Technical Guide to 3-Hydroxy-2,2-dimethylcyclopentanone Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclopentanone (B42830) and its derivatives represent a versatile class of organic compounds with a wide spectrum of biological activities, making them attractive scaffolds in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and potential mechanisms of action of 3-Hydroxy-2,2-dimethylcyclopentanone analogs and other bioactive cyclopentanone derivatives. While specific research on the biological activities of this compound derivatives is limited, this document consolidates available data on structurally related cyclopentanone analogs, focusing on their neuroprotective, anti-inflammatory, and enzyme inhibitory properties. Detailed experimental protocols for key synthetic methodologies and biological assays are provided, alongside a summary of quantitative biological data in structured tables. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of their potential therapeutic applications. This guide aims to serve as a foundational resource for researchers and professionals in the field of drug development, highlighting the therapeutic promise of this class of compounds.

Introduction

The cyclopentanone ring is a privileged scaffold in a variety of naturally occurring and synthetic bioactive molecules. Its conformational flexibility and the ability to introduce diverse substituents at various positions make it a versatile template for the design of novel therapeutic agents. Among the vast array of cyclopentanone derivatives, this compound serves as an interesting starting point for chemical exploration due to its chiral center and functional groups that allow for further chemical modifications.[1] While the direct biological activities of this compound derivatives are not extensively documented in publicly available literature, the broader class of cyclopentanone analogs has demonstrated significant potential in various therapeutic areas.

This guide will explore the synthesis and biological activities of several classes of cyclopentanone derivatives, including:

-

Neuroprotective Cyclopentenone Prostaglandin (B15479496) Analogs: These compounds have shown promise in protecting neuronal cells from apoptosis and oxidative stress.

-

Substituted Cyclopentanone Derivatives for Neurodegenerative Diseases: Analogs designed to combat pathologies associated with Alzheimer's disease, such as amyloid plaque formation.

-

Enzyme-Inhibiting Cycloalkanone Derivatives: Specifically, bis(arylidene)cycloalkanones that exhibit inhibitory activity against enzymes like α-amylase.

-

Anti-inflammatory Cyclopentenone Derivatives: Compounds that can modulate inflammatory pathways.

By examining these related compounds, we can infer the potential therapeutic applications and guide future research directions for novel this compound derivatives.

Synthesis of Cyclopentanone Derivatives

The synthesis of functionalized cyclopentanone derivatives can be achieved through various organic reactions. A common and effective method is the aldol (B89426) condensation, which allows for the introduction of arylidenyl groups to the cyclopentanone ring.

General Experimental Protocol: Aldol Condensation for the Synthesis of Bis(arylidene)cycloalkanones

This protocol describes a general procedure for the synthesis of bis(arylidene)cycloalkanone derivatives, which have been evaluated for their enzyme inhibitory activity.

Materials:

-

Cyclopentanone or a derivative thereof (1.0 eq)

-

Substituted aromatic aldehyde (2.2 eq)

-

Ethanol

-

Aqueous sodium hydroxide (B78521) solution (e.g., 10%)

-

Hydrochloric acid (for neutralization)

Procedure:

-

A solution of the cyclopentanone derivative (1.0 eq) and the substituted aromatic aldehyde (2.2 eq) is prepared in ethanol.

-

The solution is cooled in an ice bath, and an aqueous solution of sodium hydroxide is added dropwise with constant stirring.

-

The reaction mixture is stirred at room temperature for a specified time (typically a few hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The reaction mixture is then poured into ice-cold water and neutralized with dilute hydrochloric acid.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure bis(arylidene)cycloalkanone derivative.

Biological Activities and Quantitative Data

Various cyclopentanone derivatives have been investigated for their potential therapeutic effects. The following sections summarize the key findings and present the quantitative data in tabular format.

Neuroprotective Effects

Novel J-type analogs of NEPP11, which possess a cross-conjugated cyclopentadienone moiety, have been shown to suppress manganese ion-induced apoptosis in PC12 cells.[2] These compounds are considered neuroprotective agents.[2][3] NEPP11, a cyclopentenone prostaglandin derivative, has demonstrated potent neuroprotective effects against oxidative glutamate (B1630785) toxicity in HT22 cells and has been shown to reduce ischemic brain damage in mice.[3]

Table 1: Neuroprotective Activity of Cyclopentenone Prostaglandin Analogs

| Compound | Biological Activity | Model System | Reference |

| J-type analogs of NEPP11 | Suppression of manganese-induced apoptosis | PC12 cells | [2] |

| NEPP11 | Potent neuroprotective effect against oxidative glutamate toxicity | HT22 cells | [3] |

| NEPP11 | Reduction of ischemic brain damage | Mice | [3] |

A cyclopentanone derivative, 2-(hydroxyl-(3-nitrophenyl)methyl)cyclopentanone (3NCP), has been investigated for its neuroprotective effects in a 5xFAD mouse model of Alzheimer's disease.[4] This compound was found to attenuate memory impairment by inhibiting the formation of amyloid-β (Aβ) plaques and reducing the expression of β-site amyloid precursor protein cleaving enzyme 1 (BACE-1).[4]

Table 2: Effect of 3NCP on BACE-1 mRNA Expression in 5xFAD Mice

| Treatment Group | Hippocampus BACE-1 Expression (Arbitrary Units) | Frontal Cortex BACE-1 Expression (Arbitrary Units) | Reference |

| Wild-Type (WT) | Baseline | Baseline | [4] |

| 5xFAD (Vehicle) | Increased (p < 0.001 vs. WT) | Increased (p < 0.001 vs. WT) | [4] |

| 5xFAD + 3NCP | Significantly Reduced (p < 0.05, p < 0.01, p < 0.001 vs. 5xFAD) | Significantly Reduced (p < 0.05, p < 0.01, p < 0.001 vs. 5xFAD) | [4] |

Enzyme Inhibitory Activity

A series of para-substituted bis(arylidene)cycloalkanone derivatives have been synthesized and evaluated as potential α-amylase inhibitors.[5] The study revealed that cyclopentanone-based derivatives exhibited greater potency than their cyclohexanone (B45756) counterparts.[5]

Table 3: α-Amylase Inhibitory Activity of Bis(arylidene)cycloalkanone Derivatives

| Compound | Core | Para-substituent | IC50 (µM) | Reference |

| 5d | Cyclopentanone | Cl | 7.6 ± 1.4 | [5] |

| 5e | Cyclopentanone | Br | 6.9 ± 1.8 | [5] |

| 4d | Cyclohexanone | Cl | 19.8 ± 2.0 | [5] |

| 4e | Cyclohexanone | Br | 23.4 ± 2.5 | [5] |

| Acarbose (Standard) | - | - | 23.5 ± 2.7 | [5] |

Anti-inflammatory and Antioxidant Activities

Derivatives of cyclopentanone analogous to curcumin (B1669340) have been synthesized and evaluated for their anti-inflammatory and antioxidant activities.[6][7][8] Specifically, 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone and 2,5-bis-(4-amino-benzylidene)-cyclopentanone showed increased antioxidant and anti-inflammatory properties compared to the unsubstituted 2,5-dibenzylidene-cyclopentanone.[6]

Table 4: Antioxidant and Anti-inflammatory Activities of Curcumin-like Cyclopentanone Derivatives

| Compound | Antioxidant Activity (IC50 against DPPH, µg/mL) | Anti-inflammatory Activity (% Inhibition of NO Production) | Reference |

| 2,5-dibenzylidene-cyclopentanone | >200 | Not specified | [6] |

| 2,5-bis-(4-hydroxy-benzylidene)-cyclopentanone | 49.1 | 71.83 | [6] |

| 2,5-bis-(4-amino-benzylidene)-cyclopentanone | 64.6 | 74.36 | [6] |

| Ascorbic acid (Standard) | 51.5 | - | [6] |

| L-NAME (Control) | - | 82.84 | [6] |

Experimental Protocols for Biological Assays

Detailed and reproducible experimental protocols are crucial for the evaluation of bioactive compounds. The following sections outline the methodologies used in the cited studies.

Protocol for α-Amylase Inhibition Assay

This protocol is a representative method for determining the α-amylase inhibitory activity of test compounds.

Materials:

-

Porcine pancreatic α-amylase

-

Starch solution (substrate)

-

Dinitrosalicylic acid (DNSA) reagent

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Acarbose (standard inhibitor)

-

Phosphate buffer (pH 6.9)

Procedure:

-

A solution of α-amylase is pre-incubated with the test compound at various concentrations for a specified time at a controlled temperature (e.g., 37 °C).

-

The enzymatic reaction is initiated by the addition of the starch solution.

-

The reaction mixture is incubated for a specific period.

-

The reaction is terminated by the addition of DNSA reagent.

-

The mixture is heated in a boiling water bath to allow for color development.

-

After cooling to room temperature, the absorbance is measured at a specific wavelength (e.g., 540 nm) using a spectrophotometer.

-

The percentage of inhibition is calculated using the formula: Inhibition (%) = [(Abs_control - Abs_sample) / Abs_control] * 100.

-

The IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol for Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

This protocol describes a method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Lipopolysaccharide (LPS)

-

Test compounds

-

Griess reagent

-

L-NAME (positive control)

Procedure:

-

RAW 264.7 cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the test compounds for a short period before stimulation.

-

The cells are stimulated with LPS (e.g., 1 µg/mL) to induce NO production and co-incubated with the test compounds for 24 hours.

-

After incubation, the cell culture supernatant is collected.

-

An equal volume of Griess reagent is added to the supernatant, and the mixture is incubated at room temperature for 15 minutes.

-

The absorbance is measured at 540 nm.

-

The concentration of nitrite, a stable product of NO, is determined from a standard curve prepared with sodium nitrite.

-

The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of BACE-1 in Alzheimer's Disease

The neuroprotective effect of the cyclopentanone derivative 3NCP is attributed to its ability to inhibit the enzyme BACE-1. BACE-1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients. By inhibiting BACE-1, 3NCP reduces the generation of these toxic peptides.

Experimental Workflow for Synthesis and Biological Evaluation

The general workflow for the discovery and evaluation of novel bioactive cyclopentanone derivatives involves a multi-step process from chemical synthesis to biological testing.

Conclusion and Future Directions

The cyclopentanone scaffold holds significant promise for the development of novel therapeutic agents. While direct biological data on this compound derivatives remains scarce, the diverse activities of related analogs in the areas of neuroprotection, enzyme inhibition, and anti-inflammatory action provide a strong rationale for further investigation. The synthetic accessibility of these compounds, coupled with their potent biological effects, makes them attractive candidates for lead optimization and drug development programs.

Future research should focus on:

-

Synthesis and Biological Screening of a Focused Library of this compound Derivatives: To explore the structure-activity relationships and identify potent and selective bioactive compounds.

-

Elucidation of Mechanisms of Action: Investigating the specific molecular targets and signaling pathways modulated by these novel derivatives.

-

In vivo Efficacy Studies: Evaluating the therapeutic potential of promising lead compounds in relevant animal models of disease.

This technical guide serves as a starting point for researchers and drug development professionals interested in harnessing the therapeutic potential of this versatile chemical class. The provided data, protocols, and mechanistic insights are intended to facilitate the design and execution of future studies aimed at translating the promise of cyclopentanone derivatives into novel clinical therapies.

References

- 1. Buy this compound (EVT-8753089) [evitachem.com]

- 2. Synthesis of neuroprotective cyclopentenone prostaglandin analogs: suppression of manganese-induced apoptosis of PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Neurotrophic actions of novel compounds designed from cyclopentenone prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. ukm.my [ukm.my]

- 6. scholarhub.ui.ac.id [scholarhub.ui.ac.id]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Biological Significance of 3-Hydroxy-2,2-dimethylcyclopentanone: A Chiral Building Block for Bioactive Molecules

For Immediate Release

This technical whitepaper provides a comprehensive overview of the known biological context of 3-Hydroxy-2,2-dimethylcyclopentanone. Primarily recognized as a valuable chiral intermediate in synthetic organic chemistry, its direct biological activities are not extensively documented. However, its integral role in the synthesis of complex natural products with significant biological activities, particularly in the realm of cancer research, underscores its importance to the drug development community. This document collates the available quantitative data on the biological activity of molecules derived from this cyclopentanone, details relevant experimental protocols for its synthesis, and visually represents the synthetic strategies.

Introduction

This compound is a five-membered ring ketone bearing a hydroxyl group and two methyl groups. Its stereochemistry makes it a valuable chiral pool starting material for the enantioselective synthesis of various complex molecules. While direct pharmacological studies on this compound are scarce, its utility as a precursor for potent bioactive compounds is well-established. This guide will focus on the biological activities of the key natural products synthesized using this compound as a foundational structural unit.

Biological Activity of Derived Natural Products

The most notable biological activity associated with structures derived from this compound is cytotoxicity against cancer cell lines. The natural products Citrinadin A and B, which contain a complex polycyclic system built upon a this compound core, have demonstrated potent growth-inhibitory effects.

Quantitative Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for Citrinadin A and B against various cancer cell lines.

| Compound | Cell Line | Cell Type | IC₅₀ | Reference |

| Citrinadin A | Murine Leukemia | L1210 | 6.2 µg/mL | [1][2][3] |

| Human Epidermoid Carcinoma | KB | 10 µg/mL | [2][3] | |

| Citrinadin B | Murine Leukemia | L1210 | 10 µg/mL | [1][2] |

| Citrinadin C | Human Liver Cancer | MHCC97H | 16.7 µM | [4][5] |

Role as a Synthetic Intermediate

This compound serves as a critical starting material in the synthesis of various pharmaceutical agents. Notably, it has been employed in the development of Janus kinase 3 (JAK3) inhibitors, which are of interest for the treatment of inflammatory and autoimmune diseases.[6] Its rigid, chiral scaffold allows for the precise construction of stereochemically complex target molecules.

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Two key protocols are outlined below.

Asymmetric Transfer Hydrogenation of 2,2-dimethylcyclopentane-1,3-dione

This method provides an enantioselective route to (S)-3-Hydroxy-2,2-dimethylcyclopentanone.

Procedure: A Ru-TsDPEN complex is used as the catalyst with isopropanol (B130326) serving as the hydrogen donor. The 2,2-dimethylcyclopentane-1,3-dione substrate is subjected to mono-reduction, yielding the desired hydroxy ketone in high enantiomeric excess.[7]

Baker's Yeast Mediated Reduction

A biocatalytic approach for the synthesis of this compound.

Procedure:

-

A solution of sucrose (B13894) (10 g) in water (130 mL) is warmed to 35 °C.

-

Baker's yeast (7 g) is added, and the mixture is stirred vigorously at 35 °C for 15 minutes.

-

A solution of 2,2-dimethylcyclopentane-1,3-dione (650 mg, 5.16 mmol) in water (20 mL) is added.

-

The reaction temperature is lowered to 30 °C and stirring is continued.[3]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthetic utility of this compound.

Conclusion and Future Directions

While this compound itself has not been the focus of extensive biological activity screening, its importance as a chiral precursor is undeniable. The potent cytotoxic activities of the Citrinadin family of natural products highlight the potential for novel anticancer therapeutics derived from this fundamental scaffold. Future research should aim to elucidate the direct biological effects of this compound and its simpler derivatives to better understand their potential pharmacological profiles. Furthermore, the development of new synthetic methodologies originating from this compound will continue to be a valuable endeavor for the drug discovery community. The lack of data on its mechanism of action and interaction with specific signaling pathways represents a significant knowledge gap that warrants further investigation.

References

- 1. Synthetic Studies Toward the Citrinadin A and B Core Architecture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 4. Citrinadin C, a new cytotoxic pentacyclic alkaloid from marine-derived fungus Penicillium citrinum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. US8921368B2 - Pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases - Google Patents [patents.google.com]

- 7. Recent Publications — Chair of Organic Chemistry I — TU Dresden [tu-dresden.de]

Spectral Data Analysis of 3-Hydroxy-2,2-dimethylcyclopentanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the organic compound 3-Hydroxy-2,2-dimethylcyclopentanone. Due to the limited availability of direct experimental spectra for this specific molecule, this document presents a combination of predicted data and experimental data from the closely related structural analog, 2,2-dimethylcyclopentanone (B1329810). This approach allows for an informed estimation of the expected spectral characteristics.

Chemical Structure and Properties

IUPAC Name: 3-hydroxy-2,2-dimethylcyclopentan-1-one[1] Molecular Formula: C₇H₁₂O₂[1] Molecular Weight: 128.17 g/mol [1] CAS Number: 59159-05-6[1]

Predicted ¹H NMR Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following table summarizes the predicted ¹H NMR chemical shifts for this compound.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| -OH | Broad singlet | 1H |

| H3 | Triplet | 1H |

| H4 (axial) | Doublet of doublets | 1H |

| H4 (equatorial) | Doublet of doublets | 1H |

| H5 (axial) | Doublet of doublets | 1H |

| H5 (equatorial) | Doublet of doublets | 1H |

| -CH₃ (gem-dimethyl) | Singlet | 6H |

Spectral Data of the Analogous Compound: 2,2-dimethylcyclopentanone

To provide further insight, the experimental spectral data for 2,2-dimethylcyclopentanone (CAS No. 4541-32-6) is presented below. The primary differences in the spectra of this compound would be the presence of signals corresponding to the hydroxyl group (-OH) and the alpha-hydroxy proton (-CH-OH).

¹³C NMR Spectral Data

| Carbon Atom | Chemical Shift (ppm) |

| C=O | ~220 |

| C(CH₃)₂ | ~45 |

| -CH₂- (adjacent to C(CH₃)₂) | ~38 |

| -CH₂- (adjacent to C=O) | ~35 |

| -CH₂- (beta to C=O) | ~25 |

| -CH₃ | ~24 |

Note: Data is for 2,2-dimethylcyclopentanone and serves as an estimate.[2][3]

IR Spectral Data

The Infrared (IR) spectrum of this compound is expected to show a strong, broad absorption for the hydroxyl group in addition to the characteristic carbonyl stretch.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | 3600-3200 | Strong, Broad |

| C-H stretch (alkane) | 2960-2850 | Strong |

| C=O stretch (ketone) | ~1740 | Strong |

| C-O stretch | 1200-1000 | Medium |

Note: Expected absorptions for this compound based on typical functional group frequencies and data for 2,2-dimethylcyclopentanone.[4]

Mass Spectrometry Data

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns. The data below for 2,2-dimethylcyclopentanone can be used as a baseline for interpretation.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 112 | 22 | [M]⁺ |

| 97 | 10 | [M - CH₃]⁺ |

| 84 | 100 | [M - C₂H₄]⁺ |

| 69 | 13 | [M - C₃H₇]⁺ |

| 56 | 99 | [M - C₄H₈O]⁺ |

| 41 | 39 | [C₃H₅]⁺ |

Note: Data is for 2,2-dimethylcyclopentanone.[2][5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 2,2-dimethylcyclopentane-1,3-dione. The following is a generalized procedure based on the synthesis of the analogous cyclohexanone.[6]

Materials:

-

2,2-dimethylcyclopentane-1,3-dione

-

Baker's yeast

-

Water

-

Ethyl acetate

-

Sodium chloride

-

Anhydrous magnesium sulfate

-

Celite

Procedure:

-

A solution of sucrose in water is prepared in a flask equipped with a mechanical stirrer.

-

Baker's yeast is added to the sucrose solution, and the mixture is stirred to initiate fermentation.

-

A solution of 2,2-dimethylcyclopentane-1,3-dione in a minimal amount of ethanol (B145695) is added to the fermenting mixture.

-

The reaction mixture is stirred at a controlled temperature (e.g., 30°C) for 24-48 hours.

-

After the reaction is complete, Celite is added to the mixture to aid in the filtration of the yeast cells.

-

The mixture is filtered, and the filtrate is saturated with sodium chloride.

-

The aqueous layer is extracted multiple times with ethyl acetate.

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography or distillation.

NMR Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.

Sample Preparation:

-

Approximately 5-10 mg of the purified compound is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

-

The NMR tube is placed in the spectrometer.

-

The magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, standard parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum. A larger number of scans is usually required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Sample Preparation:

-

Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).

-

Solid (KBr pellet): A small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent pellet.

-

ATR: A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

-

A background spectrum of the empty sample holder (or pure solvent) is recorded.

-

The sample is placed in the spectrometer, and the spectrum is recorded over the desired range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction of the sample.

Sample Preparation:

-

A dilute solution of the sample is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

Data Acquisition:

-

The sample is injected into the GC, where it is vaporized and separated.

-

The separated components enter the mass spectrometer.

-

In the ion source (e.g., electron ionization - EI), the molecules are ionized and fragmented.

-